An In-Depth Technical Guide to (1R,2S)-2-Aminocyclohexanol Hydrochloride: A Chiral Building Block in Asymmetric Synthesis
An In-Depth Technical Guide to (1R,2S)-2-Aminocyclohexanol Hydrochloride: A Chiral Building Block in Asymmetric Synthesis
CAS Number: 190792-72-4 Molecular Formula: C₆H₁₄ClNO Molecular Weight: 151.63 g/mol
Abstract
(1R,2S)-2-Aminocyclohexanol hydrochloride is a chiral amino alcohol that serves as a versatile and valuable building block in modern organic and medicinal chemistry. Its rigid cyclohexane backbone and defined stereochemistry make it an important precursor for the synthesis of chiral ligands, auxiliaries, and biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis via enzymatic kinetic resolution, and its application in the development of targeted therapeutics, specifically as a key component of Spleen Tyrosine Kinase (SYK) inhibitors.
Physicochemical and Spectroscopic Data
(1R,2S)-2-Aminocyclohexanol hydrochloride is a white to off-white crystalline solid.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄ClNO | [2] |
| Molecular Weight | 151.63 g/mol | [2] |
| Appearance | White to off-white powder | [1] |
| Optical Purity | ≥97% (enantiomeric excess) | |
| Form | Powder |
Synthesis via Enzymatic Kinetic Resolution
The enantiomerically pure (1R,2S)-2-aminocyclohexanol is most effectively prepared through the enzymatic kinetic resolution of racemic cis-2-aminocyclohexanol. This method leverages the high enantioselectivity of lipases to preferentially acylate one enantiomer, allowing for the separation of the desired isomer.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of rac-cis-2-Aminocyclohexanol
This protocol is based on established methodologies for the enzymatic resolution of cyclic amino alcohols.[4][5]
Materials:
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Racemic cis-2-aminocyclohexanol
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Lipase (e.g., Candida antarctica lipase B (CAL-B), Novozym 435, or Pseudomonas cepacia lipase)[4][5]
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Acylating agent (e.g., vinyl acetate, 2,2,2-trifluoroethyl butanoate)[4][5]
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Anhydrous organic solvent (e.g., diethyl ether, diisopropyl ether, or a mixture of tert-butyl methyl ether and tert-amyl alcohol)[4][5]
-
Buffer solution (e.g., phosphate buffer, pH 7) for workup
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Hydrochloric acid (e.g., 1 M aqueous solution or HCl in a suitable organic solvent)
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Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
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Enzyme Immobilization (if necessary): If using a non-immobilized lipase, it may be beneficial to immobilize it on a suitable support to improve stability and facilitate recovery.
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Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve racemic cis-2-aminocyclohexanol in the chosen anhydrous organic solvent.
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Enzyme Addition: Add the lipase to the reaction mixture. The enzyme loading will need to be optimized but is typically in the range of 10-50 mg of enzyme per mmol of substrate.
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Acylation: Add the acylating agent to the mixture. Vinyl acetate is a common choice due to the irreversible nature of the reaction.
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Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the progress by a suitable analytical technique such as chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining amino alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve high ee for both the unreacted starting material and the acylated product.
-
Workup:
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Once the desired conversion is reached, filter off the enzyme.
-
Remove the solvent under reduced pressure.
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The resulting mixture of the acylated product and the unreacted (1R,2S)-2-aminocyclohexanol can be separated by column chromatography.
-
Alternatively, an acid-base extraction can be employed. Dissolve the mixture in an organic solvent and wash with an acidic aqueous solution to extract the unreacted amine. The acylated product will remain in the organic layer.
-
-
Deprotection (if necessary): The acylated (1S,2R)-enantiomer can be hydrolyzed back to the amino alcohol if that enantiomer is also desired.
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Salt Formation: To obtain the hydrochloride salt, dissolve the purified (1R,2S)-2-aminocyclohexanol in a suitable solvent (e.g., diethyl ether or isopropanol) and treat with a solution of hydrochloric acid. The hydrochloride salt will precipitate and can be collected by filtration and dried.
Below is a DOT script for the general workflow of the enzymatic resolution process.
Applications in Asymmetric Synthesis and Drug Development
(1R,2S)-2-Aminocyclohexanol hydrochloride is a cornerstone for the synthesis of a wide array of chiral molecules.[3] Its utility stems from the ability to introduce a specific stereochemical configuration into a target molecule, which is crucial for achieving desired biological activity.[1]
Synthesis of Chiral Ligands for Asymmetric Catalysis
The amino and hydroxyl groups of (1R,2S)-2-aminocyclohexanol provide convenient handles for the construction of various types of chiral ligands, such as those used in asymmetric hydrogenation, alkylation, and other carbon-carbon bond-forming reactions. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the catalyzed reaction.
A general workflow for the synthesis of a chiral ligand from (1R,2S)-2-aminocyclohexanol hydrochloride is depicted below.
Role in the Development of Spleen Tyrosine Kinase (SYK) Inhibitors
A significant application of (1R,2S)-2-aminocyclohexanol is in the synthesis of inhibitors of Spleen Tyrosine Kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in the signal transduction of various immunoreceptors, making it a therapeutic target for autoimmune and inflammatory diseases.[6][7]
A novel, orally bioavailable SYK inhibitor, designated RO9021, incorporates the (1R,2S)-2-aminocyclohexylamino moiety.[6] The precise stereochemistry provided by the (1R,2S)-2-aminocyclohexanol building block is critical for the inhibitor's potency and selectivity.
The general structure of RO9021 is 6-[(1R,2S)-2-Amino-cyclohexylamino]-4-(5,6-dimethyl-pyridin-2-ylamino)-pyridazine-3-carboxylic acid amide.[6]
The development of such inhibitors involves a multi-step synthetic sequence where the chiral amine is introduced through nucleophilic substitution.
Signaling Pathway of SYK Inhibition:
SYK is a key mediator in the signaling cascades of various immune cell receptors, including the B-cell receptor (BCR) and Fc receptors (FcR) on mast cells, macrophages, and other immune cells.[6] Upon receptor activation, SYK is recruited to the receptor complex and becomes phosphorylated, initiating a downstream signaling cascade that leads to cellular responses such as proliferation, differentiation, and the release of inflammatory mediators.
SYK inhibitors like those derived from (1R,2S)-2-aminocyclohexanol act as ATP-competitive inhibitors, binding to the active site of the kinase and preventing the phosphorylation of downstream substrates.[6] This effectively blocks the signaling cascade and mitigates the inflammatory response.
The following diagram illustrates the simplified signaling pathway and the point of intervention by a SYK inhibitor.
Safety and Handling
(1R,2S)-2-Aminocyclohexanol hydrochloride is classified as a hazardous substance. It is known to cause skin irritation and serious eye damage.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(1R,2S)-2-Aminocyclohexanol hydrochloride is a chiral building block of significant importance in asymmetric synthesis. Its ready availability through efficient enzymatic resolution methods, combined with its versatile chemical functionality, has made it a valuable tool for chemists in academia and industry. Its role in the development of potent and selective kinase inhibitors, such as those targeting SYK, highlights its contribution to the advancement of modern medicine. This technical guide provides a foundation for researchers and drug development professionals to understand and utilize this important chiral molecule in their work.
References
- 1. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (1R,2S)-2-aminocyclohexan-1-ol hydrochloride | C6H14ClNO | CID 12228413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy (1R,2S)-2-aminocyclohexanol | 931-15-7 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective inhibition of spleen tyrosine kinase (SYK) with a novel orally bioavailable small molecule inhibitor, RO9021, impinges on various innate and adaptive immune responses: implications for SYK inhibitors in autoimmune disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
